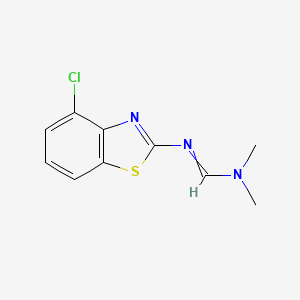![molecular formula C7H10Br2 B14317722 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane CAS No. 106988-84-5](/img/structure/B14317722.png)
6,6-Dibromo-1-methylbicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dibromo-1-methylbicyclo[310]hexane is a bicyclic organic compound characterized by its unique structure, which includes two bromine atoms and a methyl group attached to a bicyclo[310]hexane framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of cyclopropanation reactions based on carbenes and metallocarbenes . These methods are efficient but often require sophisticated and pre-functionalized starting materials.
化学反応の分析
Types of Reactions: 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using reagents like methyllithium.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex bicyclic structures.
Common Reagents and Conditions:
Methyllithium: Used for substitution reactions to replace bromine atoms.
Major Products:
Substitution Products: When reacted with methyllithium, the major products are derivatives where bromine atoms are replaced.
Cycloaddition Products: The reaction with styrene yields exo- and endo-7-phenylbicyclo[4.2.0]oct-1-ene.
科学的研究の応用
6,6-Dibromo-1-methylbicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for synthesizing bioactive molecules and potential drug candidates.
Organic Synthesis: Its unique structure and reactivity make it valuable for constructing complex organic frameworks.
Material Science: The compound’s properties are explored for developing new materials with specific characteristics.
作用機序
The mechanism of action for 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane involves its ability to participate in various chemical reactions due to the presence of bromine atoms and the strained bicyclic structure. The compound can generate reactive intermediates like 1,2-cyclohexadiene, which can further react with other molecules to form complex products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
1-methylbicyclo[3.1.0]hexane: A similar compound without the bromine atoms, used for comparison in thermophysical property studies.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with different substituents, used in pharmaceutical applications.
Uniqueness: 6,6-Dibromo-1-methylbicyclo[31The compound’s ability to undergo specific substitution and cycloaddition reactions sets it apart from other similar bicyclic compounds .
特性
CAS番号 |
106988-84-5 |
|---|---|
分子式 |
C7H10Br2 |
分子量 |
253.96 g/mol |
IUPAC名 |
6,6-dibromo-1-methylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H10Br2/c1-6-4-2-3-5(6)7(6,8)9/h5H,2-4H2,1H3 |
InChIキー |
ZIWHXWXRWIUFKU-UHFFFAOYSA-N |
正規SMILES |
CC12CCCC1C2(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


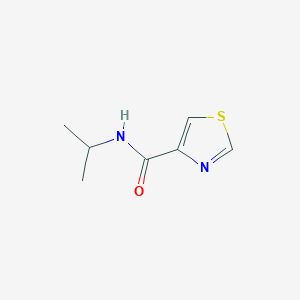


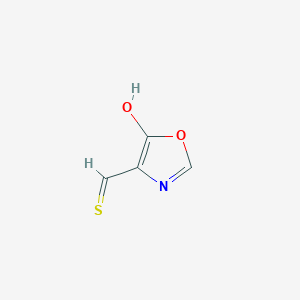


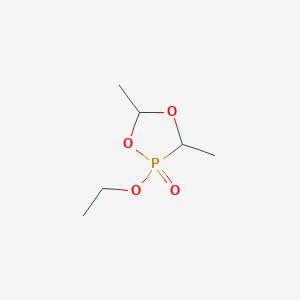
![1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene](/img/structure/B14317689.png)
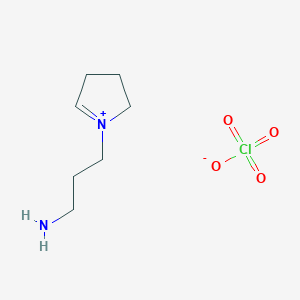
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)

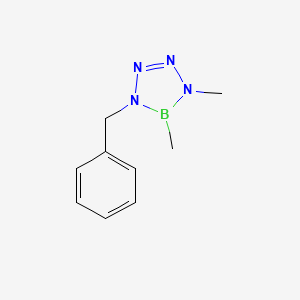
![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
